2-Chloro-4-methylbenzothiazole
Overview
Description
2-Chloro-4-methylbenzothiazole is a chemical compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The specific structure of 2-chloro-4-methylbenzothiazole includes a chlorine atom at the second position and a methyl group at the fourth position of the benzothiazole ring.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, 2-chloro-6-chloromethylbenzothiazole, a related compound, was synthesized from ethyl 4-aminobenzonic through a five-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Another synthesis method for 2-aminobenzothiazoles, which are structurally related to 2-chloro-4-methylbenzothiazole, involves the use of anilines, sulfur monochloride, and isocyanides with iodine-catalyzed insertion .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic methods. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product were determined and compared, providing insights into the hydrogen-bonded dimer formation and tautomeric states . Similarly, the molecular structure of a complex involving N-methylbenzothiazole-2-thione was elucidated using X-ray diffraction, showing an approximately square-based pyramidal structure .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, 2-t-Butylbenzothiazole reacts with palladium(II) acetate to produce cyclopalladated complexes, which can further react with various reagents to form chloro- and iodo-bridged analogues . Photochromic 4,5-dibenzothienylthiazoles, which have a similar benzothiazole core, undergo ring-closing reactions followed by spontaneous elimination and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be quite diverse. For instance, 2-methylenebenzothiazoles synthesized via mechanochemical conditions exhibited strong luminescence and aggregation-induced emission (AIE) properties, indicating potential use as fluorescent materials . The antimicrobial activity of some benzothiazole derivatives, such as 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines, has also been evaluated, showing the biological relevance of these compounds .
Scientific Research Applications
Anticancer Activity
- Synthesis and Evaluation : A study explored the synthesis of novel 4-thiazolidinones with a benzothiazole moiety and evaluated their anticancer activity. Among the synthesized compounds, some showed significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Synthesis and Molecular Interactions
- Synthesis Process : Research on the synthesis of 2-Chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic through several reactions, including cyclization and bromination, was conducted. This study confirmed the structures of the intermediates and the titled compound (Zheng-hong, 2009).
- Molecular Structures : A study described the structural characterization of 1,3-benzothiazole derivatives derived from 2-(4-chlorophenoxy)-2-methylpropionic acid and various 2-aminobenzothiazoles. This research focused on hypervalent contacts, hydrogen bonds, and van der Waals contacts in these molecules (Navarrete-Vázquez et al., 2012).
Antibacterial Properties
- Antibacterial Compounds : A study synthesized Schiff bases and Zn(II) chelates from benzothiazoles and tested their antibacterial properties against pathogenic bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Chemical and Physical Properties
- Cationic Carbene Complexes : A research paper discussed the reaction of 2-chloro-derivatives of benzthiazole with various compounds to form cationic carbene complexes, exploring their chemical and spectroscopic properties (Fraser et al., 1974).
Surface Enhanced Raman Scattering (SERS) Study
- SERS Analysis : The adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles was investigated using surface enhanced Raman scattering (SERS). This study compared the SERS spectra with theoretical models and identified the most favorable adsorptive sites of the molecule (Sarkar et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNLRPVNVRAELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365944 | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylbenzothiazole | |
CAS RN |
3622-32-0 | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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